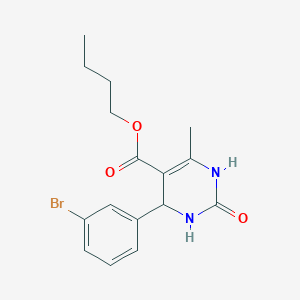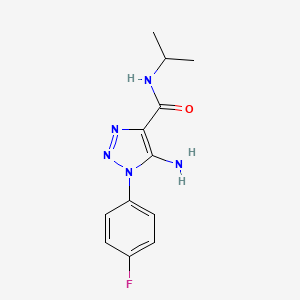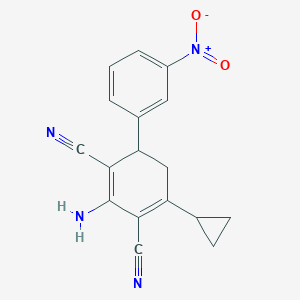![molecular formula C19H19N3O6S B5199704 methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, also known as MSAB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MSAB belongs to a class of compounds called sulfonamides, which are commonly used in medicine as antibiotics and diuretics. However, MSAB has a unique chemical structure that allows it to interact with specific biological targets, making it a promising candidate for further research.
作用機序
The mechanism of action of methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is complex and involves the interaction of the compound with specific biological targets. This compound has been shown to inhibit the activity of enzymes involved in cell division, such as dihydrofolate reductase and thymidylate synthase. Additionally, this compound has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, by interacting with specific receptors. Finally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, by inhibiting specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological target that the compound interacts with. In cancer cells, this compound has been shown to inhibit cell division and induce apoptosis, or programmed cell death. In the brain, this compound has been found to modulate the activity of neurotransmitters, which could have implications for mood and behavior. In the immune system, this compound has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate in lab experiments is its unique chemical structure, which allows it to interact with specific biological targets. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it only interacts with specific targets and does not affect other biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, as the compound has been shown to have cytotoxic effects in certain cell types.
将来の方向性
There are several future directions for research on methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate, including:
1. Further studies on the mechanism of action of this compound, including the identification of specific biological targets and signaling pathways.
2. Studies on the potential use of this compound in the treatment of neurological disorders, such as depression and anxiety.
3. Studies on the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
4. Studies on the potential use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy.
5. Studies on the potential use of this compound as a diagnostic tool, such as in the detection of specific biomarkers associated with cancer.
In conclusion, this compound is a synthetic compound with potential as a therapeutic agent in various scientific fields. The compound's unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成法
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound involves the use of a coupling agent, which facilitates the reaction between the amine and carboxylic acid groups. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
科学的研究の応用
Methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has been studied for its potential as a therapeutic agent in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of specific enzymes involved in cell division. In neuroscience, this compound has been found to modulate the activity of neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, this compound has been studied for its ability to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
methyl 4-[2,5-dioxo-3-[(4-sulfamoylphenyl)methylamino]pyrrolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-28-19(25)13-4-6-14(7-5-13)22-17(23)10-16(18(22)24)21-11-12-2-8-15(9-3-12)29(20,26)27/h2-9,16,21H,10-11H2,1H3,(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQPAOKVNVJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)


![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![N-(2,5-dimethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5199681.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5199695.png)

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)
